5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate is a complex organic compound with the molecular formula C19H17Br2NO4S and a molecular weight of 515.2156 . This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a sulfonate group attached to the benzene ring, and a propoxy group at the 4th position of the benzene ring.
Preparation Methods
The synthesis of 5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to study its effects on various biological pathways and molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and the sulfonate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5,7-Dibromoquinolin-8-yl 3-methyl-4-propoxybenzene-1-sulfonate can be compared with other similar compounds, such as:
5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Similar structure but with a chlorine atom instead of a methyl group.
5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate: Similar structure but with an additional isopropyl group.
5,7-Dibromoquinolin-8-ol: Lacks the sulfonate and propoxy groups, making it less complex
Properties
Molecular Formula |
C19H17Br2NO4S |
---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-methyl-4-propoxybenzenesulfonate |
InChI |
InChI=1S/C19H17Br2NO4S/c1-3-9-25-17-7-6-13(10-12(17)2)27(23,24)26-19-16(21)11-15(20)14-5-4-8-22-18(14)19/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
ORWQURCAAGPCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Origin of Product |
United States |
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